1-Methylethane-1,2-diyl bis(5-methylheptanoate)
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Overview
Description
1-Methylethane-1,2-diyl bis(5-methylheptanoate) is a heterocyclic organic compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol . It is known for its unique structure, which includes two ester groups attached to a central 1-methylethane-1,2-diyl backbone. This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethane-1,2-diyl bis(5-methylheptanoate) typically involves esterification reactions. One common method is the reaction of 1-methylethane-1,2-diol with 5-methylheptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for 1-Methylethane-1,2-diyl bis(5-methylheptanoate) are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-Methylethane-1,2-diyl bis(5-methylheptanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 1-methylethane-1,2-diol and 5-methylheptanoic acid.
Reduction: 1-methylethane-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Methylethane-1,2-diyl bis(5-methylheptanoate) has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylethane-1,2-diyl bis(5-methylheptanoate) primarily involves its ester groups. In biological systems, esterases can hydrolyze these groups to release the corresponding acids and alcohols. This hydrolysis can modulate the activity of the compound, making it useful as a prodrug. The molecular targets and pathways involved depend on the specific biological context and the enzymes present .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol diacetate: Similar structure with two ester groups attached to an ethane backbone.
1,2-Propanediol diacetate: Contains two ester groups attached to a propane backbone.
1,2-Butanediol diacetate: Features two ester groups attached to a butane backbone.
Uniqueness
1-Methylethane-1,2-diyl bis(5-methylheptanoate) is unique due to its specific ester groups and the presence of a 1-methylethane-1,2-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
CAS No. |
97552-67-5 |
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Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-methyl-2,5-bis(3-methylpentyl)hexanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-6-13(3)8-10-16(18(20)21)12-15(5)17(19(22)23)11-9-14(4)7-2/h13-17H,6-12H2,1-5H3,(H,20,21)(H,22,23) |
InChI Key |
UFNOCRFONXFBKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CC(C)C(CCC(C)CC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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